N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. For instance, one method involves the use of 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane as starting materials . The reaction conditions often require the use of sodium hydroxide as an alkali, which has been shown to be more economical for scale-up production compared to other bases .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and reagents is crucial to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N~4~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N4-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes . The difluoromethoxy group and benzothiazole ring are critical for its binding affinity and specificity to these targets.
Comparison with Similar Compounds
Similar Compounds
Roflumilast: A PDE-4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).
Difluoromethoxylated Ketones: Used as building blocks for the synthesis of nitrogen-containing heterocycles.
Trifluoromethyl Ethers: Known for their stability and lipophilicity, used in pharmaceuticals and agrochemicals.
Uniqueness
N~4~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the difluoromethoxy group enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12F2N4O3S2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H12F2N4O3S2/c1-7-11(6-16-19(7)2)24(20,21)18-13-17-9-4-3-8(22-12(14)15)5-10(9)23-13/h3-6,12H,1-2H3,(H,17,18) |
InChI Key |
GABPNQSSRDANRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)F |
Origin of Product |
United States |
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